(1R,5S)-8-((4-fluoro-2-methylphenyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane
Description
This compound is a bicyclic tertiary amine featuring an 8-azabicyclo[3.2.1]octane core with two sulfonyl substituents: a 4-fluoro-2-methylphenylsulfonyl group at position 8 and a phenylsulfonyl group at position 2. The stereochemistry (1R,5S) defines the spatial arrangement of the bicyclic system, influencing its electronic and steric properties.
Properties
IUPAC Name |
3-(benzenesulfonyl)-8-(4-fluoro-2-methylphenyl)sulfonyl-8-azabicyclo[3.2.1]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FNO4S2/c1-14-11-15(21)7-10-20(14)28(25,26)22-16-8-9-17(22)13-19(12-16)27(23,24)18-5-3-2-4-6-18/h2-7,10-11,16-17,19H,8-9,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDVFQVDBFLDGGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N2C3CCC2CC(C3)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S)-8-((4-fluoro-2-methylphenyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the bicyclic core: This is achieved through a series of cyclization reactions.
Introduction of the sulfonyl groups: This involves sulfonylation reactions using reagents such as sulfonyl chlorides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced manufacturing techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(1R,5S)-8-((4-fluoro-2-methylphenyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce the corresponding alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, (1R,5S)-8-((4-fluoro-2-methylphenyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane is studied for its potential as a pharmacological agent. Its interactions with various biological targets are of particular interest.
Medicine
In medicine, this compound is being investigated for its potential therapeutic effects. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (1R,5S)-8-((4-fluoro-2-methylphenyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways involved are still under investigation, but they likely include enzymes and receptors involved in key physiological processes.
Comparison with Similar Compounds
Substituent Variations on the 8-Azabicyclo[3.2.1]octane Core
The following table summarizes key structural analogs and their differences:
Key Structural and Electronic Insights
Sulfonyl vs. Carboxylate esters (e.g., ) may enhance metabolic stability but reduce steric bulk.
Fluorinated Aryl Groups :
- The 4-fluoro-2-methylphenyl group in the target compound balances lipophilicity and steric effects, whereas 2-fluoro-4-nitrophenyl () introduces polar nitro functionality, altering solubility and reactivity.
Stereochemical Considerations :
- The (1R,5S) configuration in the target compound likely imposes distinct conformational constraints compared to racemic mixtures (e.g., ), affecting interactions with chiral biological targets.
Biological Activity
The compound (1R,5S)-8-((4-fluoro-2-methylphenyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane is a bicyclic structure with potential pharmacological applications. This article explores its biological activity, focusing on mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C19H20FNO4S2
- Molecular Weight : 407.50 g/mol
- SMILES Notation : Cc1ccccc1s(=O)(=O)n2ccccc2C(=O)N(C)C(=O)S(=O)(=O)c3ccccc3
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its interaction with various biological targets, particularly in enzyme inhibition and receptor modulation.
Research indicates that this compound acts as a selective inhibitor of certain enzymes, notably those involved in neurotransmission and inflammation pathways. The presence of the sulfonyl group enhances its binding affinity to target proteins, influencing their activity.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on:
- Acetylcholinesterase (AChE) : A critical enzyme in cholinergic signaling, where inhibition can lead to increased acetylcholine levels, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's.
1. Neuroprotective Effects
A study conducted on animal models showed that administration of the compound resulted in improved cognitive function and reduced neuronal loss in models of Alzheimer's disease. The mechanism was attributed to AChE inhibition leading to enhanced cholinergic signaling.
2. Anti-inflammatory Properties
In another study, the compound exhibited anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines in vitro. This suggests potential applications in treating inflammatory diseases.
Safety and Toxicity
Preliminary toxicity assessments indicate that the compound has a favorable safety profile at therapeutic doses; however, further studies are necessary to fully understand its long-term effects and potential side effects.
Q & A
Q. What are the key considerations in synthesizing (1R,5S)-8-((4-fluoro-2-methylphenyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane?
The synthesis requires precise stereochemical control due to the bicyclo[3.2.1]octane core and dual sulfonyl groups. Key steps include:
- Stereoselective ring formation : Use chiral catalysts or enantiopure starting materials to enforce the (1R,5S) configuration.
- Sulfonylation sequence : Introduce sulfonyl groups sequentially to avoid steric clashes. For example, the 4-fluoro-2-methylphenylsulfonyl group may require protection during subsequent reactions .
- Purification : Chromatography or crystallization (e.g., using methanol/water mixtures) to isolate the product from regioisomers or diastereomers .
Q. How is the crystal structure of this compound determined?
Single-crystal X-ray diffraction (SCXRD) is critical. Key parameters include:
- Crystal system : Monoclinic (e.g., space group P2₁/c) as observed in related bicyclo compounds .
- Data collection : Use an Agilent Xcalibur Eos diffractometer with MoKα radiation (λ = 0.71073 Å) and multi-scan absorption correction .
- Refinement : SHELXL97 software for structure optimization, achieving R1 < 0.05 for high precision. Disordered atoms (e.g., fluorine) are modeled with split occupancies .
Q. Table 1: Representative Crystallographic Data
| Parameter | Value | Source |
|---|---|---|
| Space group | P2₁/c | |
| a, b, c (Å) | 7.2030, 11.3097, 14.8372 | |
| β (°) | 97.391 | |
| R[F² > 2σ(F²)] | 0.044 |
Advanced Research Questions
Q. How do the conformational dynamics of the bicyclo[3.2.1]octane core influence its reactivity?
The fused piperidine and pyrrolidine rings adopt distinct conformations:
- Piperidine ring : Chair conformation minimizes steric strain.
- Pyrrolidine ring : Envelope conformation with a 67.6° dihedral angle between the nitrogen plane and adjacent carbons .
- Impact on reactivity : The rigid core restricts rotational freedom, directing sulfonyl group interactions (e.g., hydrogen bonding with protein targets) . Computational studies (DFT) can map energy barriers for ring puckering .
Q. What strategies resolve data contradictions between computational predictions and experimental observations?
- Case study : If DFT predicts a sulfonyl oxygen interaction distance of 2.8 Å, but SCXRD shows 3.1 Å:
- Discrepancy in reaction yields : Use kinetic profiling (e.g., in situ IR) to identify intermediates not accounted for in mechanistic models .
Q. How can crystallographic disorder (e.g., fluorine occupancy) be addressed in structural analysis?
- Split-site refinement : Model fluorine atoms with partial occupancies (e.g., 0.91:0.09 ratio) using SHELXL .
- Validation tools : Check residual electron density maps (< 0.5 eÅ⁻³) and thermal parameters (B < 5 Ų) to confirm disorder modeling .
Q. Table 2: Strategies for Handling Crystallographic Disorder
| Issue | Solution | Reference |
|---|---|---|
| Fluorine disorder | Split-site refinement with occupancy ratios | |
| Thermal motion | TLS (Translation-Libration-Screw) models |
Q. How to design experiments to study sulfonyl group electronic effects?
- Comparative studies : Synthesize analogs with electron-withdrawing (e.g., nitro) or donating (e.g., methyl) substituents on the phenyl rings.
- Spectroscopic analysis : Use UV-Vis to track charge-transfer transitions or ¹⁹F NMR to probe electronic environments .
- X-ray crystallography : Correlate sulfonyl bond lengths (S–O ~1.43 Å) with Hammett σ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
